
3-(3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)propanoic acid is an organic compound with a complex structure that includes a methoxyphenyl group, a methylpyrrolidinyl group, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)propanoic acid typically involves multiple steps. One common method includes the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst . The reaction conditions often require hydrogen gas and a controlled temperature to ensure the reduction process is efficient.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and distillation are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on charcoal (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxyl derivative, while reduction can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
3-(3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-(3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit prostaglandin E₂ production, which is associated with its anti-inflammatory effects . Additionally, the compound may influence glucose and lipid metabolism, contributing to its potential therapeutic benefits .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Methoxyphenyl)propanoic acid: This compound shares a similar methoxyphenyl group but lacks the pyrrolidinyl and propanoic acid moieties.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant activity, this compound is structurally similar but contains a hydroxyl group instead of a methoxy group.
Uniqueness
3-(3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Eigenschaften
Molekularformel |
C15H21NO3 |
|---|---|
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
3-[3-(3-methoxyphenyl)-1-methylpyrrolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C15H21NO3/c1-16-9-8-15(11-16,7-6-14(17)18)12-4-3-5-13(10-12)19-2/h3-5,10H,6-9,11H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
VZOSHMMPFXBOFI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C1)(CCC(=O)O)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


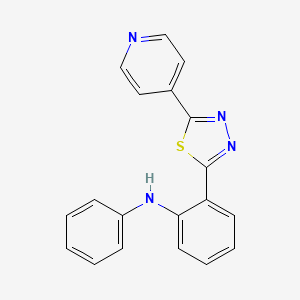

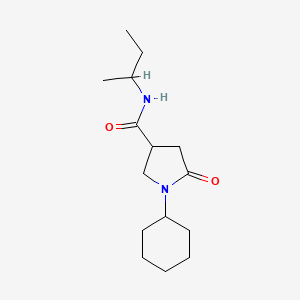
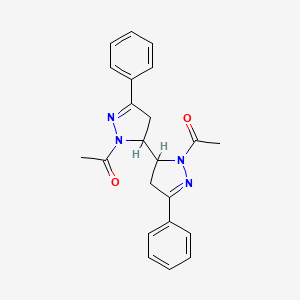
![3-(2-Bromoethyl)-2,7-dimethyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921674.png)
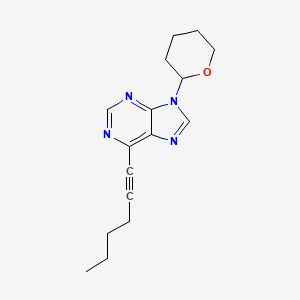
![9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12921688.png)
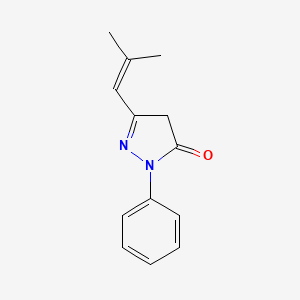
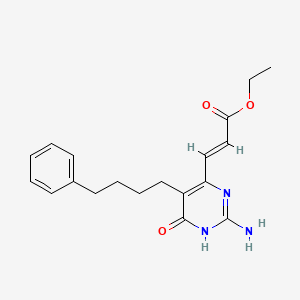
![(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one](/img/structure/B12921708.png)
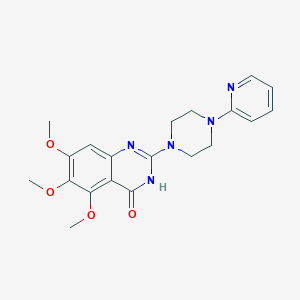
![[(5-Amino-6-chloropyrimidin-4-yl)sulfanyl]acetonitrile](/img/structure/B12921726.png)
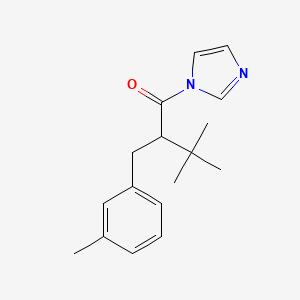
![9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-](/img/structure/B12921739.png)
